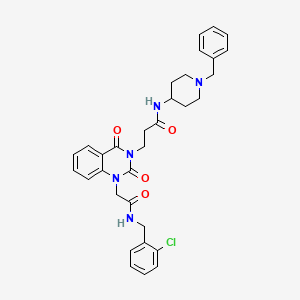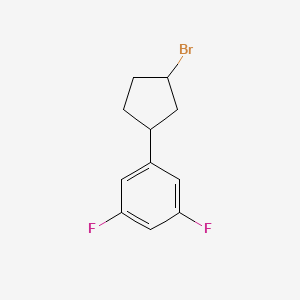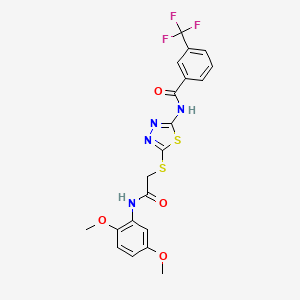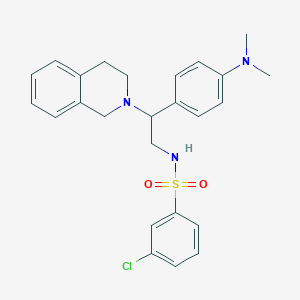
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide, also known as FPEP, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide may interact with opioid receptors in the brain to produce analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has also been found to reduce the production of inflammatory cytokines, which may be responsible for its anti-inflammatory effects. In terms of pain relief, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been shown to decrease the release of substance P, a neuropeptide involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide is its relatively simple synthesis method, which makes it accessible for researchers. Additionally, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, limitations include the lack of clinical data on 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide. One area of interest is the potential for 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide to be used in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide for different applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide in humans.
Synthesemethoden
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide can be synthesized through a multi-step process involving the condensation of 2-fluorobenzaldehyde with 3-furoic acid, followed by reduction and amidation reactions. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain management. In cancer research, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has also been found to possess anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis. Additionally, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been investigated for its potential as a pain reliever, as it has been shown to reduce nociceptive responses in animal models.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-12(10-13-8-9-20-11-13)18-16(19)7-6-14-4-2-3-5-15(14)17/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVBLNGOMKAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2849875.png)
![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)
![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)

![Methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate](/img/structure/B2849883.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![3-((2-chloro-6-fluorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2849887.png)

![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)
